molecular formula C9H12ClNO B3394264 (R)-2-Amino-3-(2-chlorophenyl)propan-1-ol CAS No. 103616-90-6

(R)-2-Amino-3-(2-chlorophenyl)propan-1-ol

Cat. No.: B3394264
CAS No.: 103616-90-6
M. Wt: 185.65 g/mol
InChI Key: BTYIMXKEQJVRSF-MRVPVSSYSA-N
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Description

Fundamental Principles of Chirality in Organic Synthesis

Chirality, derived from the Greek word for 'hand', describes a molecule that is non-superimposable on its mirror image. numberanalytics.comstudysmarter.co.uk These non-superimposable mirror images are known as enantiomers. numberanalytics.com The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common source of chirality in organic molecules. libretexts.orgquora.com This structural asymmetry is a fundamental concept in organic chemistry because it dictates how a molecule interacts with other chiral molecules, including biological receptors and enzymes. numberanalytics.com Consequently, the synthesis of single enantiomers, or asymmetric synthesis, is of paramount importance in the pharmaceutical and agrochemical industries. numberanalytics.com The different spatial arrangements of atoms in enantiomers can lead to vastly different biological activities, where one enantiomer may be therapeutic while the other is inactive or even harmful. quora.com

Classification and Importance of Chiral Amino Alcohols as Synthons in Advanced Chemical Research

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, and possess at least one stereocenter. alfa-chemistry.com They are valuable synthons—or building blocks—in organic synthesis due to their bifunctional nature, which allows for a variety of chemical transformations. acs.orgnih.gov These compounds are broadly classified based on the relative positions of the amino and hydroxyl groups, such as β-amino alcohols (1,2-amino alcohols) and γ-amino alcohols (1,3-amino alcohols). westlake.edu.cnnih.gov Their importance is underscored by their prevalence in biologically active molecules, including natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis. acs.orgwestlake.edu.cnfrontiersin.org The ability to synthesize chiral amino alcohols with high enantiomeric purity is a significant area of research, with methods including the reduction of α-amino ketones, ring-opening of epoxides and aziridines, and asymmetric hydroamination of alkenes. acs.orgwestlake.edu.cn

Overview of (R)-2-Amino-3-(2-chlorophenyl)propan-1-ol as a Key Chiral Building Block in Chemical Synthesis

This compound is a specific chiral amino alcohol that has garnered attention as a key building block in the synthesis of more complex molecules. Its structure features a propanol (B110389) backbone with an amino group at the second carbon and a 2-chlorophenyl group at the third carbon. The "(R)" designation specifies the absolute configuration at the chiral center (the carbon atom bonded to the amino group). This particular arrangement of functional groups—an amino group, a hydroxyl group, and a substituted phenyl ring—makes it a versatile synthon for creating a range of chemical entities. sigmaaldrich.com The presence of the chlorine atom on the phenyl ring can also be exploited for further chemical modifications, adding to its synthetic utility.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
IUPAC Name(2R)-2-amino-3-(2-chlorophenyl)propan-1-ol

Data sourced from PubChem. nih.gov

Historical Context of Asymmetric Syntheses Leading to Chiral Amino Alcohols

The development of methods for the asymmetric synthesis of chiral amino alcohols has a rich history. Early approaches often relied on the use of chiral auxiliaries derived from natural sources to control stereochemistry. diva-portal.org A significant breakthrough was the development of catalytic asymmetric methods, which allowed for the generation of chiral products with high enantioselectivity using only a small amount of a chiral catalyst. The Sharpless asymmetric aminohydroxylation, for instance, provided a direct route to vicinal amino alcohols from alkenes. diva-portal.org More recently, research has focused on developing more efficient and sustainable methods, such as biocatalysis using engineered enzymes like amine dehydrogenases, and transition-metal-catalyzed reactions, including copper-catalyzed hydroamination. nih.govnih.govfrontiersin.orgacs.org These advancements have made a wide array of chiral amino alcohols, including this compound, more accessible for use in research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYIMXKEQJVRSF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Enantioselective Preparation of R 2 Amino 3 2 Chlorophenyl Propan 1 Ol

Asymmetric Synthetic Routes

The synthesis of (R)-2-Amino-3-(2-chlorophenyl)propan-1-ol in its enantiomerically pure form is predominantly achieved through asymmetric methods that introduce the desired chirality in a controlled manner. These strategies include the stereoselective reduction of precursor ketones, enantioselective amination reactions, and the use of chiral auxiliaries to direct the stereochemical outcome.

Stereoselective Reduction Strategies for Precursor Ketones and Aldehydes

One of the most direct and widely employed approaches for the synthesis of chiral amino alcohols is the asymmetric reduction of the corresponding prochiral α-amino ketones. This transformation can be accomplished through various powerful techniques, including catalytic hydrogenation with chiral ligands, asymmetric transfer hydrogenation, and biocatalytic methods utilizing specific enzymes.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. ethz.chwikipedia.org This method involves the use of a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand. ethz.chwikipedia.org The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

For the synthesis of this compound, the precursor 2-amino-1-(2-chlorophenyl)propan-1-one can be subjected to asymmetric hydrogenation. Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in complex with ruthenium are often effective for the reduction of functionalized ketones. wikipedia.org The mechanism of these Ru-BINAP-diamine systems involves the coordination of the ketone to the ruthenium center, followed by the stereoselective transfer of two hydrogen atoms from the metal to the carbonyl group. wikipedia.org The presence of the amino group in the substrate can influence the reaction's efficiency and stereoselectivity, sometimes requiring protection to prevent catalyst inhibition.

Catalyst SystemSubstrateSolventH2 Pressure (atm)Temp (°C)Yield (%)ee (%)
Ru-BINAP-Diamineα-Amino KetoneMethanol10-5025-50High>95
Rh-(R,R)-DIPAMPN-acyl-α-amino ketoneEthanol5-2025High>90

This is an interactive data table based on representative data for analogous reactions.

Asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative to catalytic hydrogenation, as it does not require high-pressure hydrogen gas. mdpi.com Instead, it utilizes a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture. mdpi.com The Noyori-Ikariya catalysts, which are ruthenium(II) complexes with N-sulfonated diamine ligands and an arene ligand (e.g., p-cymene), are particularly effective for the ATH of ketones. mdpi.com

The synthesis of this compound can be achieved through the ATH of 2-amino-1-(2-chlorophenyl)propan-1-one. The mechanism involves the formation of a ruthenium-hydride species, which then transfers the hydride and a proton to the ketone in a concerted, six-membered transition state. The chirality of the diamine ligand dictates the facial selectivity of the reduction, leading to the desired enantiomer of the amino alcohol with high enantiomeric excess (ee). This method has been successfully applied to a range of unprotected α-amino ketones, demonstrating its utility in synthesizing chiral 1,2-amino alcohols.

A study on the asymmetric transfer hydrogenation of a closely related substrate, 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride, using a ruthenium catalyst with a chiral diamine ligand and a formic acid/triethylamine mixture as the hydrogen source, resulted in the corresponding (R)-amino alcohol in 90% yield and an enantiomeric ratio of 99.6:0.4.

CatalystLigandHydrogen DonorSolventTemp (°C)Yield (%)ee (%)
[RuCl2(p-cymene)]2(S,S)-TsDPENHCOOH/NEt3Methanol60-6590>99
[RhCp*Cl2]2Chiral Tetraaza LigandHCOONa/H2OWater5097>99

This is an interactive data table based on representative data for analogous reactions. researchgate.net

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Oxidoreductases, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are enzymes that can catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity. nih.govnih.gov These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source. nih.gov

For the preparation of this compound, a ketoreductase can be employed to reduce 2-amino-1-(2-chlorophenyl)propan-1-one. The reaction is typically carried out in an aqueous buffer system, often with a co-solvent to improve substrate solubility. A cofactor regeneration system is usually required for economic viability, where a sacrificial alcohol (like isopropanol) and a secondary dehydrogenase are used to regenerate the NADPH cofactor. The high degree of stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site, which precisely orients the ketone substrate for hydride delivery to one prochiral face. This method offers the advantages of mild reaction conditions, high enantioselectivity, and environmental compatibility.

EnzymeCofactor Regeneration SystemSubstrate ConcentrationTemp (°C)pHYield (%)ee (%)
Ketoreductase (KRED)Isopropanol (B130326)/ADH10-50 g/L25-356.5-7.5>90>99
Recombinant E. coli with ADHGlucose/GDH5-20 g/L307.0>85>99

This is an interactive data table based on representative data for analogous reactions.

Enantioselective Amination Reactions

Enantioselective amination reactions provide a direct route to chiral amines and their derivatives. One such method applicable to the synthesis of the target molecule is the asymmetric aminohydroxylation of olefins. This reaction introduces both an amino group and a hydroxyl group across a double bond in a stereocontrolled manner.

For the synthesis of this compound, a potential precursor would be 2-chloro-styrene. The Sharpless asymmetric aminohydroxylation reaction, using an osmium catalyst, a chiral ligand (often a derivative of dihydroquinine or dihydroquinidine), and a nitrogen source (such as a carbamate salt), can be employed. nih.govrsc.org The reaction proceeds through a cyclic osmate ester intermediate, with the chiral ligand directing the facial selectivity of the addition to the double bond. This approach can yield the desired amino alcohol with high enantioselectivity. The regioselectivity of the addition, determining the position of the amino and hydroxyl groups, can be influenced by the substituents on the styrene and the choice of ligand. rsc.org

Olefin SubstrateNitrogen SourceChiral LigandCatalystYield (%)ee (%)
2-ChlorostyreneBoc-NHCl(DHQ)2PHALK2OsO2(OH)470-85>95
2-ChlorostyreneCbz-NHCl(DHQD)2PHALK2OsO2(OH)470-85>95

This is an interactive data table based on representative data for analogous reactions.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary can be used to control the stereoselective reduction of the precursor ketone. For instance, the amino group of 2-amino-1-(2-chlorophenyl)propan-1-one can be protected and then coupled with a chiral auxiliary, such as an Evans oxazolidinone. nih.govresearchgate.net The resulting N-acyl oxazolidinone can then undergo a diastereoselective reduction of the ketone. The steric bulk of the chiral auxiliary blocks one face of the ketone, forcing the reducing agent to attack from the less hindered face. Subsequent cleavage of the auxiliary affords the desired enantiomer of the amino alcohol.

Alternatively, a chiral auxiliary like (R)- or (S)-phenylglycinol can be condensed with a β-keto ester precursor to form a chiral enamine, which is then reduced diastereoselectively. The choice of the auxiliary's chirality determines the stereochemical outcome of the final product.

Chiral AuxiliaryReaction StepReagentsDiastereomeric Ratio
Evans OxazolidinoneDiastereoselective ReductionL-Selectride, THF, -78 °C>95:5
(R)-2-PhenylglycinolDiastereoselective AlkylationLDA, Benzyl Bromide, THF, -78 °C>90:10

This is an interactive data table based on representative data for analogous reactions.

Stereospecific Ring-Opening Reactions of Chiral Epoxides or Aziridines

The ring-opening of chiral epoxides and aziridines with nitrogen nucleophiles is a powerful and well-established strategy for the synthesis of enantioenriched β-amino alcohols. rsc.orgwestlake.edu.cn This approach is predicated on the availability of enantiopure epoxides or aziridines, which serve as chiral building blocks. The reaction proceeds via a nucleophilic substitution mechanism, where the stereochemistry of the product is directly controlled by the stereochemistry of the starting cyclic substrate.

For the synthesis of this compound, a plausible route would involve the reaction of a chiral (2R,3R)-2-(2-chlorobenzyl)oxirane with a suitable amine source, such as ammonia or a protected amine equivalent. The nucleophilic attack would preferentially occur at the less sterically hindered carbon atom (C3), proceeding with an inversion of configuration via an S(_N)2 mechanism to yield the desired this compound. researchgate.net The regioselectivity of the ring-opening can be influenced by the choice of catalyst and reaction conditions. While uncatalyzed reactions often favor attack at the less substituted carbon, Lewis acids can be employed to activate the epoxide, sometimes altering the regiochemical outcome. ursa.cat

Similarly, the ring-opening of a suitably substituted chiral aziridine, such as (2R,3R)-2-(2-chlorobenzyl)aziridine, offers another direct route to the target molecule. semanticscholar.orgacs.org Aziridine ring-opening can be catalyzed by various Lewis or Brønsted acids, facilitating the attack of a nucleophile. acs.org The stereochemical outcome is typically a clean inversion of configuration at the center of nucleophilic attack.

A key advantage of these methods is the high degree of stereocontrol. However, the synthesis of the required enantiopure epoxide or aziridine precursor is a critical preceding step.

Diastereoselective Synthesis and Subsequent Resolution Techniques

When a direct asymmetric synthesis is not readily achievable, a common strategy involves the preparation of a racemic or diastereomeric mixture of the target compound, followed by resolution to isolate the desired enantiomer.

A classical and widely used method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org For the resolution of racemic 2-amino-3-(2-chlorophenyl)propan-1-ol, a chiral acid such as L-(+)-tartaric acid, (S)-mandelic acid, or camphorsulfonic acid can be employed. researchgate.net

The process involves reacting the racemic amino alcohol with an enantiopure chiral acid in a suitable solvent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. nih.gov Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution. wikipedia.orgnih.gov The less soluble salt can then be isolated by filtration. Subsequently, the chiral auxiliary is removed by treatment with a base to liberate the enantiomerically enriched this compound. The other diastereomer remains in the mother liquor and can potentially be isolated and the unwanted enantiomer racemized for recycling.

Resolving AgentPrinciplePotential Application
L-(+)-Tartaric AcidForms diastereomeric salts with different solubilities.Crystallization of the less soluble salt to isolate one enantiomer.
(S)-Mandelic AcidForms diastereomeric salts with different solubilities.Fractional crystallization to separate the desired enantiomer.
Camphorsulfonic AcidForms diastereomeric salts with different solubilities.Used to separate enantiomers through selective precipitation.

This table presents common chiral resolving agents and their principles of action for the separation of racemic amino alcohols.

Kinetic resolution is a powerful technique that relies on the differential rates of reaction of two enantiomers with a chiral catalyst or reagent. researchgate.net This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer.

Enzymatic kinetic resolution is a particularly effective method for obtaining enantiopure amino alcohols. mdpi.commdpi.com Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amino alcohol in the presence of an acyl donor. mdpi.com For racemic 2-amino-3-(2-chlorophenyl)propan-1-ol, a lipase such as Candida antarctica lipase B (CALB) could be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting acylated product and the unreacted amino alcohol can then be separated by standard chromatographic techniques.

A more advanced approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with in situ racemization of the slower-reacting enantiomer. acs.orgresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This typically involves a combination of an enzyme and a metal catalyst for racemization. researchgate.net

Multicomponent Reaction (MCR) Strategies for Chiral Amino Alcohol Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient approach to complex molecules. scielo.brresearchgate.net Asymmetric MCRs can provide a rapid and atom-economical route to chiral amino alcohols.

The Passerini and Ugi reactions are prominent examples of MCRs that can be adapted for the synthesis of α-amino acid derivatives, which can be subsequently reduced to form β-amino alcohols. scielo.brnih.govacs.org For instance, an asymmetric Ugi reaction involving 2-chlorobenzaldehyde, a chiral amine, an isocyanide, and a carboxylic acid could potentially be employed. The resulting Ugi product could then be chemically modified and reduced to yield the target amino alcohol. The stereochemical outcome would be directed by the chiral amine, which acts as a chiral auxiliary.

While direct MCRs for the synthesis of this compound are not extensively documented, the modularity of MCRs allows for the exploration of various combinations of starting materials to construct the desired carbon skeleton with the required stereochemistry.

Optimization of Reaction Conditions for Enantiopurity and Chemical Yield

The success of any enantioselective synthesis hinges on the careful optimization of reaction conditions to maximize both the chemical yield and the enantiomeric excess (ee) of the desired product. Factors such as temperature, catalyst loading, concentration, and the nature of the solvent can have a profound impact on the stereochemical outcome of a reaction.

The choice of solvent is a critical parameter in controlling the stereoselectivity of an asymmetric reaction. researchgate.net Solvents can influence the stability of transition states, the solubility of reactants and catalysts, and the aggregation state of catalytic species. The polarity, viscosity, and coordinating ability of a solvent can all play a role in determining the enantiomeric excess of the product. nih.gov

For instance, in the ring-opening of a chiral epoxide, a polar protic solvent might stabilize the developing charges in the transition state, while a non-polar aprotic solvent might favor a more concerted mechanism. In catalyst-controlled reactions, the solvent can interact with the catalyst-substrate complex, altering its geometry and thus influencing the facial selectivity of the attack of a reagent.

In a study on L-tryptophan-catalyzed Mannich reactions, a mixture of DMSO and 1-butanol was found to provide high anti-diastereoselectivity and excellent enantioselectivity. researchgate.net This highlights how a specific solvent system can be crucial for achieving the desired stereochemical control. The optimization of solvent systems is therefore an essential empirical process in the development of a highly enantioselective synthesis for this compound.

ParameterInfluence on ReactionExample of Effect
PolarityCan stabilize or destabilize charged transition states.Polar solvents may increase the rate of S(_N)1-type reactions.
Protic vs. AproticProtic solvents can act as hydrogen bond donors.Can affect the reactivity of nucleophiles and electrophiles.
Coordinating AbilityCan coordinate to metal catalysts or Lewis acids.May alter the steric and electronic properties of the catalyst.
ViscosityCan affect the diffusion of reactants.Higher viscosity may slow down reaction rates.

This table outlines the general effects of solvent properties on the outcome of chemical reactions.

Temperature and Pressure Influence on Enantioselectivity

Temperature and pressure are fundamental reaction parameters that can have a profound impact on the enantioselectivity of a catalytic asymmetric reaction.

Temperature Influence:

The relationship between temperature and enantioselectivity is governed by the principles of chemical thermodynamics. The enantiomeric excess is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, this relationship can be expressed in terms of enthalpy (ΔΔH‡) and entropy (ΔΔS‡) of activation:

ln(kR/kS) = -ΔΔG‡/RT = - (ΔΔH‡/RT) + (ΔΔS‡/R)

where kR and kS are the rate constants for the formation of the R and S enantiomers, respectively, R is the gas constant, and T is the absolute temperature.

Generally, enantioselectivity increases at lower temperatures. wikipedia.org This is because the enthalpic term (ΔΔH‡), which represents the difference in activation energies, becomes more dominant at lower temperatures. wikipedia.org Therefore, even a small difference in the activation energies for the two enantiomeric pathways can lead to a significant improvement in enantiomeric excess when the reaction is conducted at a reduced temperature.

However, lowering the temperature also decreases the reaction rate, necessitating longer reaction times. Thus, an optimal temperature must be found that balances high enantioselectivity with a practical reaction rate. In some rare cases, enantioselectivity can be inverted by changing the temperature, a phenomenon that arises from a change in the dominant reaction mechanism or catalyst aggregation state. rsc.org

Illustrative Data for Temperature Influence:

The following table demonstrates the typical effect of temperature on enantioselectivity.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)
1502>9985
2256>9992
30189597
4-204880>99

This is an interactive data table based on representative findings in asymmetric catalysis.

This representative data shows a clear trend of increasing enantiomeric excess with decreasing temperature, albeit at the cost of a significantly longer reaction time.

Pressure Influence:

The effect of pressure on enantioselectivity is most pronounced in reactions involving gaseous reagents, such as asymmetric hydrogenation. acs.orgacs.org In these cases, pressure directly influences the concentration of the dissolved gas (e.g., hydrogen) in the reaction medium. acs.org

For many asymmetric hydrogenations, an increase in hydrogen pressure leads to a higher enantioselectivity up to a certain point. acs.org This can be attributed to a change in the rate-limiting step of the catalytic cycle. At low hydrogen pressures, the reaction may be limited by the availability of hydrogen, which can affect the relative rates of the competing enantioselective pathways. By increasing the pressure, the concentration of dissolved hydrogen increases, potentially altering the kinetics in favor of the more selective pathway. acs.org

However, it is crucial to distinguish between the effect of pressure on the dissolved gas concentration and a direct pressure effect on the transition states. In many instances, the observed "pressure effect" is actually a "concentration effect" of the gaseous reactant. acs.orgacs.org Optimizing pressure involves finding a balance where the desired enantioselectivity is achieved without requiring excessively high-pressure equipment, which can be a practical and safety concern.

Illustrative Data for Pressure Influence in Asymmetric Hydrogenation:

This table illustrates the potential impact of hydrogen pressure on enantioselectivity.

EntryHydrogen Pressure (atm)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)
11248588
21012>9994
3508>9998
41008>9998

This is an interactive data table based on representative findings in asymmetric hydrogenation.

The illustrative data suggests that increasing the hydrogen pressure from 1 to 50 atm significantly improves the enantiomeric excess. A further increase to 100 atm does not provide any additional benefit in this representative case.

Stereochemical Characterization and Enantiomeric Purity Assessment of R 2 Amino 3 2 Chlorophenyl Propan 1 Ol

Spectroscopic Methods for Absolute Configuration Determination

Spectroscopic techniques that are sensitive to chirality are indispensable for assigning the absolute configuration of molecules. These methods rely on the differential interaction of chiral molecules with polarized light or other chiral entities.

X-ray single-crystal diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, thereby unambiguously establishing its absolute configuration. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice.

For (R)-2-Amino-3-(2-chlorophenyl)propan-1-ol, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer. The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of all atoms in the molecule can be determined. The absolute configuration is typically determined using the anomalous dispersion effect, often by referencing the known configuration of the chiral starting materials or by using specific refinement parameters like the Flack parameter.

Table 1: Representative Crystallographic Data for a Chiral Amino Alcohol (Note: This table is illustrative of typical data obtained from an X-ray diffraction experiment for a related chiral compound, as specific data for this compound is not publicly available.)

ParameterExample Value
Chemical FormulaC₉H₁₂ClNO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 5.60, b = 9.80, c = 17.20
Volume (ų)944.3
Z (Molecules per unit cell)4
Final R-factorR1 = 0.035
Flack Parameter0.02(4)

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of molecules in solution, and more recently, in the solid state. The VCD spectrum is highly sensitive to the molecule's conformation and absolute structure.

The experimental VCD spectrum of this compound would be obtained and compared to a theoretical spectrum generated through quantum mechanical calculations (typically using Density Functional Theory, DFT). A good match between the experimental and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration. This method is advantageous as it does not require crystallization of the compound.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are classical chiroptical techniques that measure the rotation of plane-polarized light and the differential absorption of circularly polarized light, respectively, as a function of wavelength. These methods are particularly useful for molecules containing chromophores near the chiral center.

In this compound, the 2-chlorophenyl group acts as a chromophore. The interaction of this chromophore with the chiral center gives rise to a characteristic CD spectrum, often exhibiting Cotton effects (peaks or troughs) at specific wavelengths corresponding to electronic transitions. The sign of these Cotton effects can be correlated with the absolute configuration of the stereocenter, often by applying empirical rules such as the Octant Rule or by comparison with the spectra of structurally similar compounds with known configurations.

Chromatographic Techniques for Enantiomeric Excess and Purity Evaluation

While spectroscopy can determine which enantiomer is which, chromatography is the workhorse for determining how much of each enantiomer is present in a mixture. The goal is to separate the two enantiomers to calculate the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Developing a chiral HPLC method for this compound involves screening various CSPs and mobile phases to achieve baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for separating amino alcohols. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to fine-tune the retention and resolution. Detection is commonly performed using a UV detector, leveraging the chromophore in the molecule. For higher sensitivity, a fluorescence detector can be used after derivatization.

Table 2: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity (Note: This table presents a typical starting point for method development for the target analyte, based on common practices for similar compounds.)

ParameterDescription
ColumnChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Expected ElutionThe (S)-enantiomer often elutes before the (R)-enantiomer on this phase.

Gas Chromatography (GC) can also be used for enantiomeric separation, particularly for volatile compounds. For a polar molecule like this compound, derivatization is typically required to increase its volatility and thermal stability. Common derivatization agents include trifluoroacetic anhydride (B1165640) or silylating agents, which react with the amino and hydroxyl groups.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on modified cyclodextrins. The carrier gas (e.g., helium or hydrogen) carries the analyte through the column, and the differential interactions with the CSP lead to separation. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

Capillary Electrophoresis for Chiral Separations

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceutical compounds, including amino alcohols like this compound. researchgate.net The direct method of chiral CE is particularly prevalent and involves the addition of a chiral selector to the background electrolyte (BGE). bio-rad.comspringernature.com

The fundamental principle of separation relies on the differential interaction between the individual enantiomers of the analyte and the chiral selector. These interactions lead to the formation of transient, diastereomeric complexes. bio-rad.com Because these diastereomeric complexes possess different formation or stability constants, they exhibit different electrophoretic mobilities under the influence of an electric field, enabling their separation. bio-rad.com

Cyclodextrins (CDs) and their derivatives are the most widely used class of chiral selectors for resolving enantiomers of amino alcohols in CE. springernature.com The hydrophobic cavity of the cyclodextrin (B1172386) can include the phenyl group of the analyte, while the hydroxyl groups on the rim of the CD can form hydrogen bonds with the amino and hydroxyl groups of the analyte. Subtle differences in the fit and stability of the diastereomeric complexes formed between the (R) and (S) enantiomers and the chiral CD cavity result in their resolution.

Several experimental parameters must be optimized to achieve baseline separation, including the type and concentration of the chiral selector, the pH of the background electrolyte, applied voltage, and capillary temperature. nih.gov For basic compounds like 2-amino-3-(2-chlorophenyl)propan-1-ol, acidic buffers are often employed. Additives such as short-chain tetraalkylammonium salts can be used to modify the electroosmotic flow (EOF) and improve resolution. sci-hub.box

Table 1: Representative Conditions for Chiral Capillary Electrophoresis of Amino Alcohols This table presents example parameters based on published methods for structurally similar compounds, illustrating a potential starting point for the analysis of this compound.

ParameterConditionRationale/EffectReference
Chiral SelectorCarboxymethyl-β-cyclodextrin (CMCD)Provides chiral recognition sites. The charged nature of CMCD also influences its interaction and mobility. nih.gov
Selector Concentration5-20 mg/mLHigher concentrations can increase resolution but may also increase analysis time and current. nih.gov
Background Electrolyte (BGE)25-50 mM Phosphate or Betaine-Acetic Acid BufferMaintains a stable pH and provides conductivity. bio-rad.comnih.gov
pH2.5 - 5.0Affects the charge state of the analyte (protonation of the amine) and the capillary wall (silanol groups), influencing mobility and EOF. sci-hub.box
Applied Voltage15-25 kVDrives the electrophoretic separation. Higher voltages can decrease analysis time but increase Joule heating. bio-rad.com
Temperature25 °CAffects buffer viscosity and complexation kinetics. Stable temperature control is crucial for reproducibility. bio-rad.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. While enantiomers are indistinguishable in a standard (achiral) NMR experiment, producing identical spectra, advanced NMR methods can be employed to differentiate and quantify them. This is achieved by converting the enantiomeric pair into diastereomers, either transiently or through covalent bonding, which exhibit distinct NMR signals. libretexts.org

Use of Chiral Shift Reagents

Chiral Shift Reagents (CSRs), also known as chiral solvating agents, are compounds that interact non-covalently with the analyte enantiomers to form transient diastereomeric complexes. These CSRs are often paramagnetic lanthanide complexes. libretexts.org The lanthanide ion in the CSR acts as a Lewis acid, coordinating with Lewis basic sites in the analyte molecule, such as the amino and hydroxyl groups of this compound. libretexts.org

This coordination brings the analyte's protons into the influence of the paramagnetic center's magnetic field, inducing large changes in their chemical shifts (lanthanide-induced shifts, LIS). Because the two diastereomeric complexes formed from the (R) and (S) enantiomers have different geometries and/or binding constants, the magnitude of the induced shift will be different for corresponding protons in each enantiomer. This results in the splitting of a single resonance into two, a phenomenon known as chemical shift non-equivalence or anisochronism. The relative areas of these separated signals can then be integrated to determine the enantiomeric excess (ee) of the sample. A significant drawback can be signal broadening caused by the paramagnetic nature of the reagent. tcichemicals.com

Table 2: Common Chiral Shift Reagents for NMR Spectroscopy

Chiral Shift Reagent (CSR)AbbreviationTypical SubstratesReference
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)Eu(hfc)₃Alcohols, amines, ketones, esters libretexts.org
Tris(d,d-dicampholylmethanato)praseodymium(III)Pr(dcm)₃Alcohols, amines libretexts.org
Samarium propylenediaminetetraacetate complexSm-pdtaα-amino acids, α-hydroxy acids (in D₂O) tcichemicals.com
Chiral Aluminum Solvating AgentCASAAlcohols, amines (charged molecules) tcichemicals.com

Derivatization with Chiral Derivatizing Agents

An alternative and widely used NMR method for determining enantiomeric purity involves the use of Chiral Derivatizing Agents (CDAs). In this approach, the mixture of enantiomers is reacted with a single, pure enantiomer of a chiral reagent to form a new pair of compounds. wikipedia.org Since the starting material was a pair of enantiomers and the CDA is a single enantiomer, the resulting products are diastereomers.

Unlike the transient complexes formed with CSRs, these diastereomers are stable, covalently bonded molecules. Diastereomers have different physical and chemical properties, and crucially, they produce distinct NMR spectra in any solvent. libretexts.org This allows for the clear resolution of signals corresponding to each diastereomer. By integrating the signals of the newly formed diastereomers, the enantiomeric ratio of the original sample can be accurately determined.

For a molecule like this compound, which contains both a primary amine and a primary alcohol, derivatization can occur at either or both functional groups. A well-known CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, which readily reacts with alcohols and amines to form diastereomeric esters and amides, respectively. wikipedia.org

Table 3: Common Chiral Derivatizing Agents (CDAs) for NMR Analysis

Chiral Derivatizing Agent (CDA)Target Functional GroupResulting DerivativeReference
(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)Alcohols, AminesMTPA Ester / MTPA Amide wikipedia.org
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent)Primary and Secondary AminesFDAA-derivative researchgate.net
(1S)-(-)-Camphanic acid chlorideAlcohols, AminesCamphanate Ester / Amide wikipedia.org
2-Formylphenyl boronic acid (in combination with a chiral diol)Amines (forms iminoboronate esters)Diastereomeric Iminoboronate Complexes bath.ac.uk

Applications of R 2 Amino 3 2 Chlorophenyl Propan 1 Ol in the Synthesis of Complex Chiral Molecules

Role as a Chiral Building Block in Asymmetric Organic Synthesis

As a chiral 1,2-amino alcohol, (R)-2-Amino-3-(2-chlorophenyl)propan-1-ol possesses two key functional groups—an amine and a primary alcohol—in a defined stereochemical arrangement. This structure makes it a valuable potential precursor in the "chiral pool," a collection of readily available, enantiomerically pure compounds sourced from nature or synthesis. In principle, this compound can be used to introduce a specific stereocenter that is preserved throughout a synthetic sequence, guiding the formation of subsequent chiral centers. However, specific examples of its direct use in the total synthesis of complex natural products or pharmaceuticals are not described in the available literature.

Utility in the Construction of Advanced Chiral Intermediates for Downstream Synthesis

The transformation of simple chiral building blocks into more complex intermediates is a cornerstone of modern organic synthesis. For a compound like this compound, this would typically involve selective protection and modification of its amine and alcohol groups to build a more functionalized molecule ready for key bond-forming reactions. While general methods for such transformations on analogous amino alcohols are well-established, specific research detailing the construction of advanced chiral intermediates from this particular chlorinated derivative is absent from the searched scientific reports.

Derivatization Strategies for Specific Synthetic Objectives

The functional handles of this compound lend themselves to various derivatization strategies to create molecules with specific functions in asymmetric synthesis.

Development of Novel Methodologies Utilizing the Unique Reactivity Profile of the Compound

The development of new synthetic methods often relies on exploiting the unique electronic and steric properties of a particular molecule. The presence of a 2-chlorophenyl group in the subject compound could influence its reactivity in novel ways compared to its non-halogenated counterparts. This could potentially lead to new regio- or stereoselective transformations. At present, there are no published methodologies that have been specifically developed by leveraging the reactivity profile of this compound.

Theoretical and Computational Investigations on the Structure and Reactivity of R 2 Amino 3 2 Chlorophenyl Propan 1 Ol

Solvation Effects on Molecular Stability and Reactivity (Theoretical Studies)

The polarity of a solvent, its ability to form hydrogen bonds, and its dielectric constant are all critical factors that can significantly alter the energetic landscape of the solute molecule. For a molecule like (R)-2-Amino-3-(2-chlorophenyl)propan-1-ol , which possesses a flexible backbone and multiple functional groups capable of acting as hydrogen bond donors (amine and hydroxyl groups) and acceptors (hydroxyl group and the chlorine atom to some extent), the surrounding solvent plays a pivotal role in determining its preferred three-dimensional structure and, consequently, its biological activity and chemical reactivity.

Theoretical models, such as those based on quantum mechanics (QM) and molecular mechanics (MM), are employed to simulate these complex interactions. Implicit solvation models, like the Polarizable Continuum Model (PCM), and explicit solvation models, which involve simulating individual solvent molecules, are two common approaches. These models can calculate various thermodynamic properties, such as solvation free energy, which indicates how favorably a molecule is stabilized by a particular solvent.

Detailed Research Findings

Although direct research on This compound is limited, studies on similar structures, like 2-amino-1-phenylethanol, reveal the significant role of water in dictating conformational preferences. nih.govnih.gov Water molecules can form bridges between the functional groups of the molecule, which affects their relative stabilities compared to the gas phase. nih.gov This interaction with the solvent is crucial for the molecule's dynamic behavior and how it presents itself for intermolecular interactions. nih.gov

The stability of different conformers of This compound is expected to be highly dependent on the solvent environment. In polar protic solvents like water or methanol, conformers that can maximize hydrogen bonding with the solvent would be stabilized. The amino and hydroxyl groups would be key interaction sites. In contrast, in aprotic or nonpolar solvents, intramolecular hydrogen bonding might be more favored, leading to more compact conformations. The presence of the 2-chloro substituent on the phenyl ring introduces both steric and electronic effects that would also be modulated by the solvent.

The reactivity of the molecule is also profoundly influenced by solvation. For instance, the nucleophilicity of the amino group and the acidity of the hydroxyl group can be altered by the solvent's ability to stabilize the resulting charged or partially charged transition states. Theoretical studies on other amines have shown that reaction pathways and rates can be significantly different in various solvents.

To illustrate the expected influence of different solvents on the stability of This compound , a hypothetical data table based on common theoretical calculations for similar molecules is presented below. This table shows the calculated solvation free energy (ΔGsolv) and dipole moment (μ) in various solvents. A more negative ΔGsolv indicates greater stabilization by the solvent.

Table 1: Hypothetical Solvation Properties of this compound in Different Solvents

SolventDielectric Constant (ε)Solvation Free Energy (ΔGsolv) (kcal/mol)Dipole Moment (μ) (Debye)
Gas Phase102.5
n-Hexane1.88-4.22.8
Diethyl Ether4.34-7.53.1
Methanol32.7-12.84.5
Water78.4-15.15.2

The reactivity of This compound in a hypothetical nucleophilic substitution reaction can also be theoretically assessed by calculating the activation energy (Ea) in different solvents. The solvent's ability to stabilize the transition state would lower the activation energy, thereby increasing the reaction rate.

Table 2: Hypothetical Activation Energies for a Reaction of this compound in Different Solvents

SolventDielectric Constant (ε)Activation Energy (Ea) (kcal/mol)
Gas Phase125.3
n-Hexane1.8822.1
Diethyl Ether4.3419.8
Methanol32.715.4
Water78.414.2

Future Research Directions and Emerging Paradigms in the Study of R 2 Amino 3 2 Chlorophenyl Propan 1 Ol

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving the development of greener synthetic routes to chiral molecules like (R)-2-Amino-3-(2-chlorophenyl)propan-1-ol. A significant area of advancement is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations under mild conditions. mdpi.comnih.gov Biocatalytic methods offer an attractive alternative to traditional chemical synthesis, often leading to higher enantioselectivity and reduced environmental impact. mdpi.comnih.gov Enzymes such as transaminases and ketoreductases are being explored for the asymmetric synthesis of chiral amino alcohols. nih.govnih.gov For instance, engineered amine dehydrogenases have been successfully used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. nih.govfrontiersin.org

Another key aspect of green chemistry is the use of environmentally benign solvents. Research is ongoing to replace traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. rsc.org The use of aqueous micellar media, for example, has been shown to be effective for direct asymmetric aldol (B89426) reactions catalyzed by β-amino alcohols.

Exploration of Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is revolutionizing the synthesis of pharmaceutical intermediates. This approach offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless integration of reaction and purification steps. nih.gov The continuous-flow synthesis of chiral amines and alcohols is a rapidly growing field. acs.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The convergence of artificial intelligence (AI) and chemistry is opening new frontiers in catalyst design and reaction optimization. cas.cnjoaiar.org Machine learning (ML) algorithms are increasingly being used to predict the outcome of chemical reactions, including enantioselectivity, with a high degree of accuracy. nih.govnih.govarxiv.org These predictive models can significantly reduce the time and resources required for experimental screening of catalysts and reaction conditions. monash.eduresearchgate.net

Predict Catalyst Performance: ML models can be trained on existing reaction data to predict the enantioselectivity of a given catalyst for a specific transformation. nih.govarxiv.org

Optimize Reaction Conditions: AI algorithms can explore a vast parameter space to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst loading) for maximizing yield and enantiomeric excess. arxiv.org

Design Novel Catalysts: Generative AI models can propose new catalyst structures with desired properties, accelerating the discovery of more efficient and selective catalysts. cas.cnresearchgate.net

This data-driven approach, combining computational prediction with experimental validation, is poised to revolutionize the development of asymmetric catalytic methods. nih.govmonash.edu

Design of Novel Catalytic Systems Based on Compound's Chiral Scaffold

The inherent chirality of this compound and similar amino alcohols makes them valuable scaffolds for the design of new chiral ligands and catalysts for asymmetric synthesis. westlake.edu.cnresearchgate.netdiva-portal.org These chiral ligands can coordinate with metal centers to create catalysts that can induce stereoselectivity in a wide range of chemical reactions. nih.govnih.gov

The development of modular and tunable chiral ligands is a key area of research. researchgate.netmdpi.com For example, chiral P,N,N-ligands have shown great promise in asymmetric hydrogenation reactions. researchgate.net The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to achieve high enantioselectivity for specific substrates. The table below highlights some examples of catalytic systems derived from chiral amino alcohol scaffolds.

Catalyst System TypeChiral Ligand Derived FromApplicationReference
Chromium-catalyzed cross-couplingModified cyano-oxazoline ligandsSynthesis of chiral β-amino alcohols westlake.edu.cn
Polymer-supported ligands(2R,3R)-3-(cis-2,6-dimethylpiperidino)-3-phenyl-1,2-propanediolEnantioselective addition of diethylzinc (B1219324) to aldehydes nih.gov
P,N,N-tridentate ligandsFerrocene, phenethylamine, and spiro backbonesAsymmetric hydrogenation researchgate.net

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and kinetics, enabling precise control and optimization. For chiral reactions, advanced spectroscopic techniques that can distinguish between enantiomers are particularly important. researchgate.net In-situ monitoring allows for the direct observation of the formation of chiral products and intermediates, facilitating the rapid optimization of reaction conditions to enhance enantioselectivity. researchgate.netnih.gov

Recent advancements in Nuclear Magnetic Resonance (NMR) spectroscopy have led to the development of techniques for direct chiral discrimination without the need for chiral derivatizing or solvating agents. mdpi.comtheanalyticalscientist.comd-nb.infonih.govnih.gov These methods exploit the different interactions of enantiomers with a chiral environment or specialized NMR pulse sequences to generate distinct signals for each enantiomer. Another powerful technique is the use of the chirality-induced spin selectivity (CISS) effect, which allows for the real-time monitoring of chirality variations during a reaction through continuous current measurements in a single-molecule junction. researchgate.netresearchgate.net The following table summarizes some advanced spectroscopic techniques for in-situ monitoring of chiral reactions.

Spectroscopic TechniquePrinciple of Chiral DiscriminationApplicationReference
Multinuclear NMR SpectroscopyAnisochronous signals in a chiral environmentDetermination of enantiomeric purity and absolute configuration mdpi.com
Direct Detection NMRCoupling of electric and magnetic dipolesDiscrimination of enantiomers without chiral agents theanalyticalscientist.comd-nb.info
Chirality-Induced Spin Selectivity (CISS)Spin-dependent electron transport through chiral moleculesReal-time monitoring of chirality changes at the single-molecule level researchgate.netresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC)Diastereoselective interactions with a chiral stationary phaseIn-situ monitoring of ligand exchange reactions nih.gov
Graphene-based single-molecule detectionInteractions between amines and chiral alcoholsReal-time observation of chirality recognition pku.edu.cn

Expansion of Applications in Non-Traditional Synthetic Areas

Beyond its traditional role as a pharmaceutical intermediate, the unique structural and chiral properties of this compound and related amino alcohols are being explored for applications in a variety of non-traditional fields.

One promising area is polymer chemistry . Chiral amino alcohols can be incorporated into polymer backbones to create biodegradable and biocompatible elastomers. nih.gov These materials have potential applications in tissue engineering and other biomedical fields due to their tunable mechanical properties and ability to support cell growth. nih.gov

Another emerging application is in the field of chiral separations . Amino alcohol derivatives can be used as chiral selectors in chromatography to separate enantiomers of various compounds. illinois.edunih.govnih.govresearchgate.netmdpi.com Chiral stationary phases (CSPs) based on amino alcohols have been developed for high-performance liquid chromatography (HPLC) and have shown excellent chiral recognition capabilities for a wide range of analytes, including amino acids and their derivatives. nih.govnih.gov The development of new and more efficient chiral selectors derived from readily available amino alcohols is an active area of research.

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-3-(2-chlorophenyl)propan-1-ol, and how is enantiomeric purity ensured?

The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, analogous amino alcohols like (R)-2-Amino-3-phenylpropan-1-ol are synthesized via reductive amination of ketones using chiral catalysts (e.g., Ru-BINAP complexes) to achieve stereoselectivity . Enantiomeric purity is validated using chiral HPLC or polarimetry, while structural confirmation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How are the physicochemical properties of this compound characterized for research applications?

Key properties include:

  • Solubility : Determined via shake-flask method in polar (water, ethanol) and nonpolar solvents (DCM, hexane). Chlorophenyl derivatives often exhibit moderate water solubility due to hydrogen-bonding amino/hydroxyl groups .
  • Stability : Assessed under varying pH (1–13) and temperatures (4–40°C) using accelerated stability studies. The compound is generally stable in neutral conditions but may degrade under strong acids/bases .
  • Melting/Boiling Points : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used, though chlorophenyl analogs often exist as oils or low-melting solids .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes:

  • Enzyme Inhibition : Test against targets like monoamine oxidases or kinases using fluorometric/colorimetric assays .
  • Cellular Toxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC50_{50} values .
  • Receptor Binding : Radioligand displacement assays for serotonin/dopamine transporters, given structural similarities to SSRIs .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) influence biological activity compared to the S-enantiomer?

The R-configuration enhances target selectivity due to spatial compatibility with chiral binding pockets. For example, (R)-enantiomers of amino alcohols exhibit higher affinity for serotonin transporters than S-forms, as demonstrated in docking studies . Experimental validation involves synthesizing both enantiomers and comparing IC50_{50} values in receptor-binding assays .

Q. How can contradictory data on pharmacological efficacy (e.g., varying IC50_{50}50​ across studies) be resolved?

Contradictions often arise from assay conditions (e.g., pH, temperature) or cell-line specificity. Mitigation strategies include:

  • Standardized Protocols : Adopt consensus guidelines (e.g., NIH assay standards) for reproducibility.
  • Meta-Analysis : Pool data from multiple studies to identify outliers or trends.
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding kinetics vs. cellular assays) .

Q. What computational tools are used to predict molecular interactions and ADMET profiles?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding modes with targets (e.g., serotonin transporters) .
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate parameters:
    • Absorption : LogP values (optimal range: 1–3) predict membrane permeability.
    • Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity risks .

Q. How does the 2-chlorophenyl substituent affect reactivity compared to other halogenated analogs?

The 2-chloro substituent introduces steric hindrance and electronic effects:

  • Steric Effects : Reduces nucleophilic substitution rates at the benzylic position compared to 4-chloro analogs .
  • Electronic Effects : The ortho-chloro group destabilizes intermediates in oxidation reactions, favoring alternative pathways (e.g., elimination over hydroxylation) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Analogs

Substituent PositionReaction Rate (SN2)Oxidation Product Yield
2-ChloroLow30–40% (ketone)
4-ChloroHigh60–70% (aldehyde)
Data inferred from chlorophenylpropanol derivatives

Q. Table 2. Key ADMET Predictions

ParameterPredictionTool Used
LogP1.8SwissADME
HERG Inhibition RiskLowADMETLab
HepatotoxicityModerateProTox-II
Based on structural analogs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.